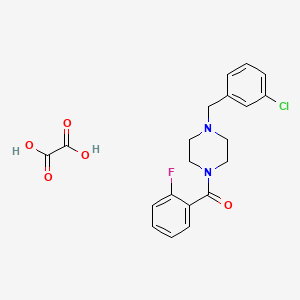
1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound, also known as TFB-354, is a piperazine derivative that has been synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in the regulation of inflammation and pain. By inhibiting PDE4, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate increases the levels of cAMP, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models. Additionally, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been found to reduce the activation of glial cells in the spinal cord, which play a role in the development of chronic pain. These effects suggest that 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has potential as a treatment for conditions characterized by chronic inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate in lab experiments is its specificity for PDE4. Unlike other compounds that inhibit multiple phosphodiesterases, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate specifically targets PDE4, making it a useful tool for studying the role of cAMP in inflammation and pain. However, one of the limitations of using 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate. One direction is the study of its potential use in the treatment of other medical conditions, such as autoimmune diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate and its effects on other signaling pathways in the body. Finally, the development of more soluble forms of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate could expand its use in lab experiments and potentially lead to its development as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate involves the reaction of 3-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with oxalic acid to form the oxalate salt. The process yields a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been studied extensively for its potential applications in the treatment of various medical conditions. It has been found to have anti-inflammatory and analgesic properties and has been tested for its effectiveness in treating conditions such as neuropathic pain, chronic pain, and inflammatory pain. Additionally, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O.C2H2O4/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWRIVSDCBYXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chloro-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)


![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)



![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)
